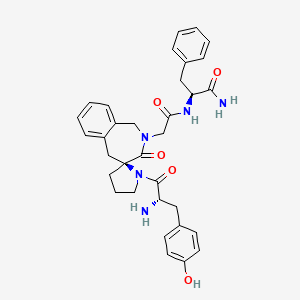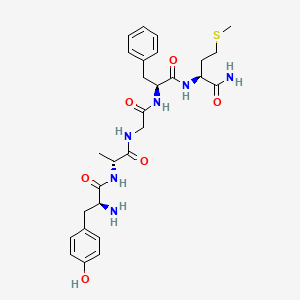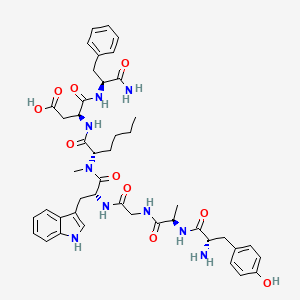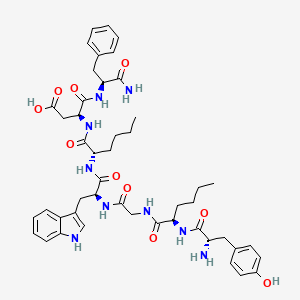
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is a synthetic peptide sequence composed of the amino acids tyrosine (Tyr), D-norleucine (D-Nle), glycine (Gly), tryptophan (Trp), aspartic acid (Asp), and phenylalanine (Phe).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (Tyr) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (D-Nle) is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Gly, Trp, Nle, Asp, Phe).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the peptide meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan (Trp) residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or targeting agent for specific receptors.
Industry: Utilized in the development of diagnostic assays and imaging agents
Mechanism of Action
The mechanism of action of Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2: can be compared with other similar peptides, such as:
Minigastrin Analogs: These peptides share a similar structure and are used for targeting the cholecystokinin-2 receptor (CCK-2R).
DOTA-Conjugated Peptides: These peptides are modified with DOTA for use in nuclear medicine imaging and therapy
Uniqueness
The uniqueness of This compound lies in its specific amino acid sequence and the potential for modification to enhance its stability, binding affinity, and therapeutic efficacy .
List of Similar Compounds
- DOTA-DGln-DGln-DGln-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2
- DOTA-γ-MGS5 (DOTA-d-γ-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal)
- Minigastrin (H-Leu-(GIu)5-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2) .
Properties
Molecular Formula |
C47H61N9O10 |
|---|---|
Molecular Weight |
912.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38-,39-/m0/s1 |
InChI Key |
YVOYRMXNVINXII-ULSNPNCNSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


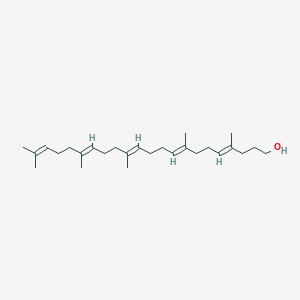
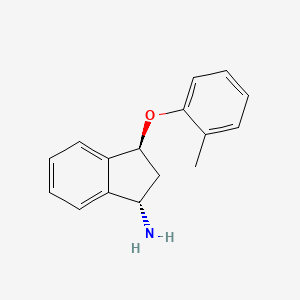
![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)
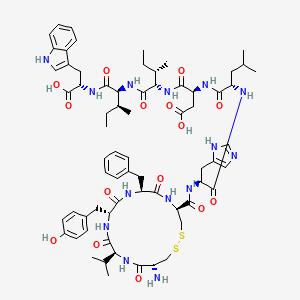

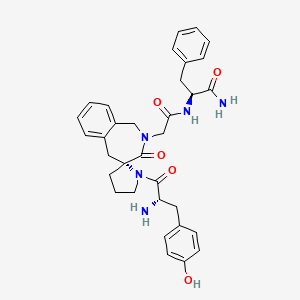
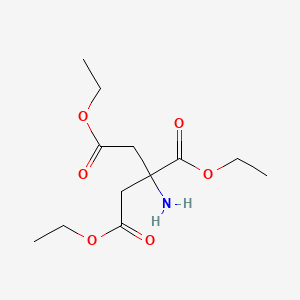
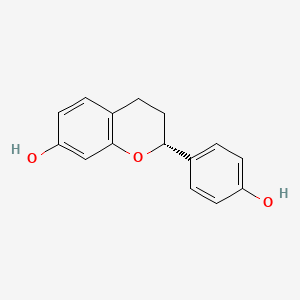
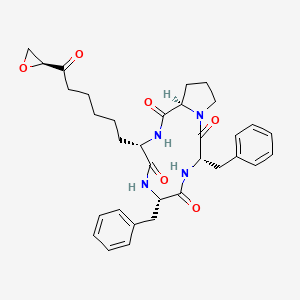
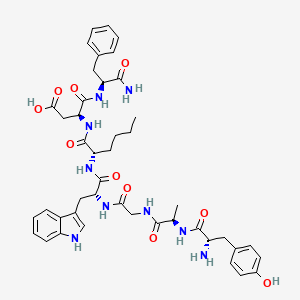
![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)
